tert-Butyl 2-Ethylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 2-Ethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-Ethylpiperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-Ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-Ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-ethylpiperidine-1-carboxylate
- tert-Butyl (S)-2-ethylpiperidine-1-carboxylate
- tert-Butyl 2-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 2-Ethylpiperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Overview
tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS Number: 409061-22-9) is a chemical compound notable for its diverse applications in organic synthesis and medicinal chemistry. With a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol, this compound exhibits significant biological activities that warrant detailed examination.
The synthesis of this compound typically involves the reaction of 2-ethylpiperidine with tert-butyl chloroformate in the presence of a base, such as triethylamine. This process is often conducted in solvents like dichloromethane, optimizing conditions for yield and purity .
The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to various enzymes and receptors. This interaction can modulate their activity, influencing biochemical pathways critical for therapeutic outcomes .
1. Enzyme Interactions
Research indicates that this compound can be utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its structural features allow it to influence enzyme activity, making it a valuable tool in biochemical research .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those related to this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine framework can enhance biological activity .
3. Cholinesterase Inhibition
Compounds related to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The presence of specific functional groups within the piperidine structure has been linked to improved inhibition properties .
Case Study 1: Anticancer Properties
A study demonstrated that a derivative of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This finding supports the potential application of piperidine derivatives in cancer therapy .
Case Study 2: Neuroprotective Effects
In another investigation, piperidine-based compounds were shown to possess antioxidant properties alongside dual cholinesterase inhibition, suggesting their potential utility in treating Alzheimer's disease by addressing multiple pathological mechanisms .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl (R)-2-methylpiperidine-1-carboxylate | 664364-76-5 | Variation in side chain; potential different activity | Anticancer properties reported |
Tert-butyl (S)-2-methylpiperidine-1-carboxylate | 1853230-28-0 | Stereoisomer; may exhibit different pharmacodynamics | Cholinesterase inhibition |
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | 46835695 | Different position of substituents; altered reactivity | Neuroprotective effects |
Properties
IUPAC Name |
tert-butyl 2-ethylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODONUATMTJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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